

A Comprehensive Technical Guide to the Discovery and Synthesis of HDAC3-IN-T247

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Compound of Interest

Compound Name: HDAC3-IN-T247

Cat. No.: B607924

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **HDAC3-IN-T247**, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document details the quantitative biochemical and cellular activity, comprehensive experimental protocols, and the underlying signaling pathways affected by this compound.

Introduction

HDAC3-IN-T247, also known as T247, is a small molecule inhibitor that demonstrates high selectivity for HDAC3 over other HDAC isoforms.^{[1][2]} Its discovery stemmed from a click chemistry-based combinatorial fragment assembly approach, which allowed for the rapid synthesis and screening of a large library of candidate compounds.^{[1][2][3]} **HDAC3-IN-T247** has emerged as a valuable research tool for elucidating the specific roles of HDAC3 in various biological processes and as a potential therapeutic agent, particularly in the fields of oncology and virology.^{[1][2][3]} The inhibitor's mechanism of action involves the selective suppression of HDAC3 enzymatic activity, leading to the hyperacetylation of its substrates, most notably the p65 subunit of NF- κ B.^{[1][2][3]} This targeted activity has been shown to induce growth inhibition in cancer cell lines and activate gene expression in latent HIV-infected cells.^{[1][2][3]}

Quantitative Data

The following tables summarize the key quantitative data for **HDAC3-IN-T247**, including its inhibitory activity against various HDAC isoforms and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of **HDAC3-IN-T247**

Target Enzyme	IC50 (μM)	Selectivity vs. HDAC3
HDAC3	0.24	-
Total HDACs (HeLa nuclear extract)	> 100	> 417-fold
HDAC1	> 100	> 417-fold
HDAC4	> 100	> 417-fold
HDAC6	> 100	> 417-fold
HDAC8	> 100	> 417-fold

Data sourced from Suzuki et al., PLoS One, 2013.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Anti-proliferative Activity of **HDAC3-IN-T247**

Cell Line	Cancer Type	GI50 (μM)
HCT116	Colon Carcinoma	1.8
PC-3	Prostate Carcinoma	4.3

Data sourced from Suzuki et al., PLoS One, 2013.[\[2\]](#)

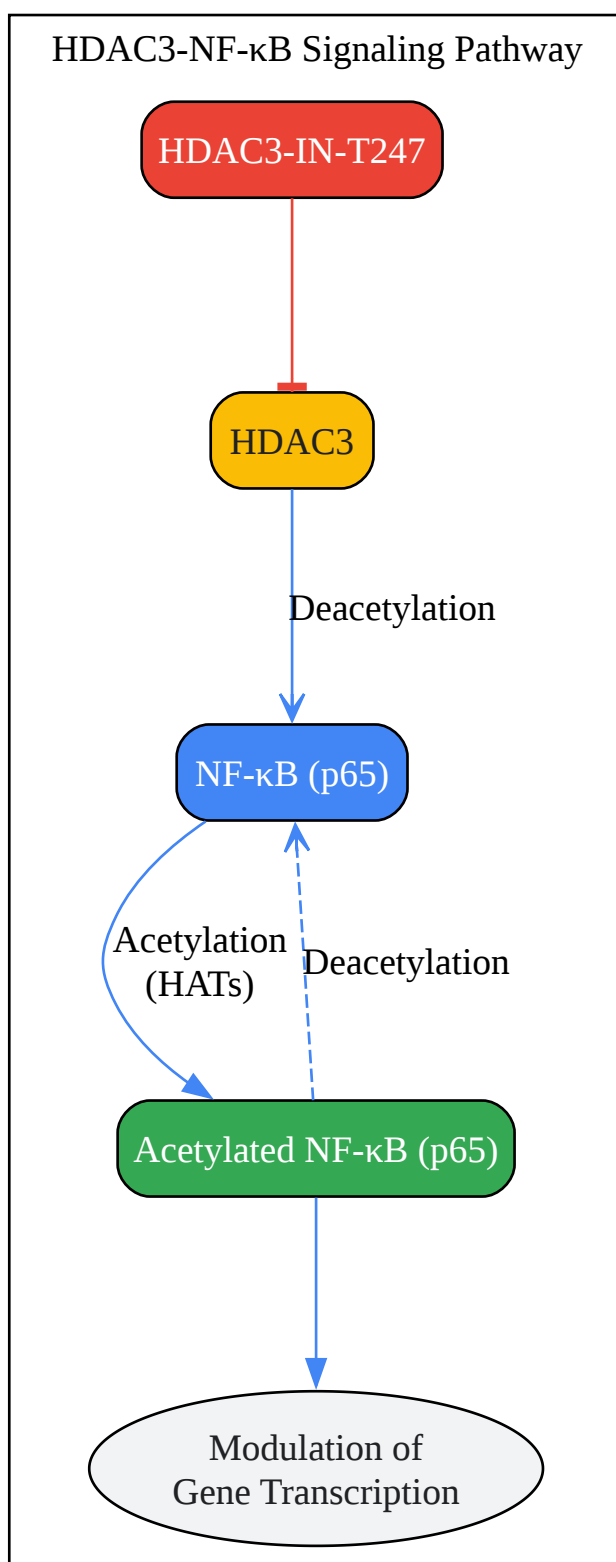
Discovery and Synthesis

The discovery of **HDAC3-IN-T247** was a result of a systematic screening of a 504-member triazole library synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach.[\[1\]](#)[\[2\]](#)[\[3\]](#) This strategy involved the reaction of nine different alkynes, featuring a zinc-binding group, with 56 unique azide building blocks.[\[1\]](#)

The synthesis of **HDAC3-IN-T247** involves the CuAAC reaction between the alkyne, N-(2-aminophenyl)-4-ethynylbenzamide, and the azide, 3-(2-azidoethyl)thiophene.^{[2][4]}

Synthesis Workflow





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References

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